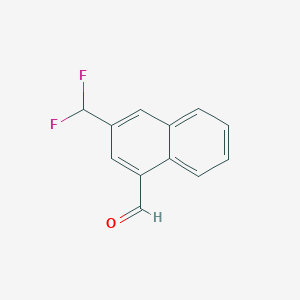

3-(Difluoromethyl)-1-naphthaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8F2O |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

3-(difluoromethyl)naphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H8F2O/c13-12(14)9-5-8-3-1-2-4-11(8)10(6-9)7-15/h1-7,12H |

InChI Key |

IYFVYEWZTRUPKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C=O)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Navigating Undiscovered Terrain: A Technical Guide to the Anticipated Properties and Synthesis of 3-(Difluoromethyl)-1-naphthaldehyde

Disclaimer: As of late 2025, 3-(Difluoromethyl)-1-naphthaldehyde is not a commercially available or extensively documented compound in scientific literature. Consequently, this guide provides a comprehensive overview of its anticipated chemical properties, potential synthetic routes, and characterization methodologies based on established principles of organic chemistry and data from structurally related compounds. All quantitative data and experimental protocols are predictive and intended to serve as a foundational resource for researchers venturing into the synthesis and study of this novel molecule.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The difluoromethyl group (CHF₂), in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions. This guide focuses on the chemical landscape of this compound, a hitherto unexplored derivative of naphthaldehyde. By providing a predictive framework for its properties and synthesis, we aim to empower researchers, scientists, and drug development professionals to unlock the potential of this and similar novel fluorinated aromatic compounds.

Predicted Chemical and Physical Properties

The introduction of a difluoromethyl group at the 3-position of the naphthalene ring is expected to modulate the physicochemical properties of the parent 1-naphthaldehyde molecule. The following table summarizes the anticipated properties, drawing comparisons with the parent compound and a related fluorinated analogue, 4-fluoro-1-naphthaldehyde.

| Property | 1-Naphthaldehyde | 4-Fluoro-1-naphthaldehyde | This compound (Predicted) |

| Molecular Formula | C₁₁H₈O | C₁₁H₇FO | C₁₂H₈F₂O |

| Molecular Weight | 156.18 g/mol | 174.17 g/mol | 206.18 g/mol |

| Appearance | Yellow liquid | White crystalline solid | White to off-white solid or low-melting solid |

| Melting Point | 1-2 °C | 41-42 °C | 45-60 °C |

| Boiling Point | 160-161 °C @ 15 mmHg | 260-263 °C @ 760 mmHg | >280 °C @ 760 mmHg |

| Solubility | Soluble in organic solvents | Soluble in organic solvents, poorly soluble in water | Soluble in polar organic solvents (e.g., DMSO, DMF, THF), sparingly soluble in nonpolar solvents and water. |

| pKa (of aldehyde proton) | ~17-19 | ~16-18 | ~16-18 |

Potential Synthetic Methodologies

The synthesis of this compound is not described in the existing literature. However, several established methods for the difluoromethylation of aromatic aldehydes and the synthesis of substituted naphthaldehydes can be adapted. A plausible and promising approach involves the deoxofluorination of a suitable precursor, 3-formyl-1-naphthoic acid, or a related derivative.

Proposed Synthetic Pathway: Deoxofluorination

A potential synthetic route could commence with the selective formylation of a naphthalene derivative, followed by the introduction of the difluoromethyl group. A key step would be the deoxofluorination of an aldehyde, a reaction that can be achieved using reagents like XtalFluor-E.

An In-depth Technical Guide to the Synthesis of (Difluoromethyl)naphthalenes for Researchers, Scientists, and Drug Development Professionals

Introduction: The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (-CF₂H) has emerged as a particularly valuable motif, serving as a bioisostere for hydroxyl, thiol, and amine functionalities. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing (difluoromethyl)naphthalenes, compounds of significant interest in drug discovery and materials science due to the unique properties conferred by the difluoromethylated naphthalene scaffold.

Synthetic Strategies for (Difluoromethyl)naphthalenes

The synthesis of (difluoromethyl)naphthalenes can be broadly categorized into two main approaches: A) construction of the naphthalene ring already bearing a difluoromethyl group and B) direct difluoromethylation of a pre-existing naphthalene scaffold. This guide will delve into specific examples from the scientific literature, providing detailed experimental protocols and comparative data.

A. Ring Construction Strategy: Palladium-Catalyzed Intramolecular Insertion

A robust method for the synthesis of substituted (difluoromethyl)naphthalenes involves a palladium-catalyzed intramolecular insertion of 1,1-difluoroallenes. This strategy allows for the concomitant formation of the naphthalene core and the introduction of the difluoromethyl group.

A key example of this approach is the synthesis of 1-(difluoromethyl)naphthalene and its derivatives. The general workflow for this palladium-catalyzed reaction is depicted below.

Experimental Protocol: Synthesis of 1-(Difluoromethyl)naphthalene [1]

This protocol is adapted from the work of Fuchibe et al.

-

Materials:

-

1-(o-Bromophenyl)-3,3-difluoroallene

-

Pd₂(dba)₃·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)

-

P(m-Tol)₃ (Tri(m-tolyl)phosphine)

-

K₂CO₃ (Potassium carbonate)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethanol

-

Argon atmosphere

-

-

Procedure:

-

To a dried flask under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ (3.9 mol%), P(m-Tol)₃ (7.8 mol%), and K₂CO₃ (5.0 equiv.).

-

Add anhydrous DMF and ethanol (50 equiv.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 1-(o-bromophenyl)-3,3-difluoroallene (1.0 equiv.) in DMF.

-

Heat the reaction mixture to 120 °C and stir for 2 hours.

-

After cooling to room temperature, quench the reaction with aqueous NaOH.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purify the crude product by column chromatography on silica gel to afford 1-(difluoromethyl)naphthalene.

-

Quantitative Data:

The following table summarizes the yields for the synthesis of various substituted (difluoromethyl)naphthalenes using the palladium-catalyzed ring construction method.

| Entry | Substituent on Naphthalene Ring | Yield (%) |

| 1 | H | 60 |

| 2 | 7-Chloro | 67 |

| 3 | 7-Methoxy | 55 |

| 4 | 7-Trifluoromethyl | 48 |

| 5 | 6,7-Dimethyl | 65 |

| 6 | 5-Methyl | 61 |

Table 1: Isolated yields of substituted (difluoromethyl)naphthalenes synthesized via palladium-catalyzed intramolecular insertion of 1,1-difluoroallenes.[1]

Spectroscopic Data for 1-(Difluoromethyl)naphthalene: [1]

-

¹H NMR (CDCl₃): δ 7.06 (t, J = 55.0 Hz, 1H, CHF₂), 7.47–7.53 (m, 2H), 7.70 (dd, J = 7.1, 1.0 Hz, 1H), 7.85 (d, J = 8.8 Hz, 1H), 7.94 (d, J = 8.3 Hz, 1H), 8.16 (s, 1H).

-

¹³C NMR (CDCl₃): δ 114.5 (t, J = 240 Hz, CHF₂), 123.8, 124.5, 125.8, 126.7, 128.7, 128.8, 130.4, 131.2, 133.7.

-

¹⁹F NMR (CDCl₃): δ -113.8 (d, J = 55.0 Hz).

B. Direct Difluoromethylation of Naphthalene Derivatives

While the ring construction strategy is elegant, methods for the direct introduction of a difluoromethyl group onto a pre-existing naphthalene core are also of great importance, particularly for late-stage functionalization in drug discovery. These methods often involve radical, nucleophilic, or electrophilic difluoromethylation approaches.

1. Metallaphotoredox-Catalyzed Difluoromethylation of Naphthyl Bromides

Aryl bromides are common functionalities in organic synthesis, making them attractive starting materials for difluoromethylation. A dual nickel/photoredox catalytic system can be employed for the difluoromethylation of naphthyl bromides using bromodifluoromethane as the -CF₂H source.[2][3]

2. Copper-Catalyzed Difluoromethylation of Naphthyl Boronic Acids

Aryl boronic acids are versatile intermediates in cross-coupling reactions. Copper-catalyzed methodologies have been developed for the trifluoromethylation of aryl boronic acids, and similar principles can be applied to difluoromethylation, although specific reagents and conditions would differ.[4][5][6] This approach would offer an alternative to the use of aryl halides.

3. Deoxyfluorination of Naphthaldehydes

A classical approach to introduce a difluoromethyl group is the deoxyfluorination of the corresponding aldehyde. Reagents like diethylaminosulfur trifluoride (DAST) can be used to convert a naphthaldehyde to a (difluoromethyl)naphthalene. This method is advantageous when the corresponding aldehyde is readily accessible.

Biological Relevance and Signaling Pathways

(Difluoromethyl)naphthalene scaffolds are of interest in drug discovery due to their potential to interact with various biological targets. While specific studies on the signaling pathways modulated by (difluoromethyl)naphthalenes are emerging, related compounds offer valuable insights. For instance, naphthalene-based diarylamides containing a difluoromethoxy group have been identified as potent pan-Raf kinase inhibitors, which are crucial in the MAPK/ERK signaling pathway often dysregulated in cancers like melanoma.[7][8]

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[9] Raf kinases (A-RAF, B-RAF, and C-RAF) are central components of this pathway.[10] Inhibitors of these kinases can block downstream signaling and inhibit cancer cell growth.

This diagram illustrates the potential mechanism of action where a (difluoromethyl)naphthalene derivative acts as a Raf kinase inhibitor, thereby blocking the downstream signaling cascade that promotes cancer cell proliferation and survival. Further structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these compounds.[11][12]

Conclusion

The synthesis of (difluoromethyl)naphthalenes offers a rich area of exploration for synthetic and medicinal chemists. The palladium-catalyzed ring-closing strategy provides an efficient route to a variety of substituted derivatives. Furthermore, the development of direct difluoromethylation methods for the naphthalene core continues to expand the toolkit for late-stage functionalization. The potential of these compounds to modulate key signaling pathways, such as the MAPK/ERK cascade, underscores their importance in the development of novel therapeutics. This guide provides a foundational understanding of the synthesis and potential applications of (difluoromethyl)naphthalenes, aiming to facilitate further research and innovation in this exciting field.

References

- 1. scispace.com [scispace.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Metallaphotoredox Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Direct catalytic trifluoromethylthiolation of boronic acids and alkynes employing electrophilic shelf-stable N-(trifluoromethylthio)phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]

- 10. An overview of RAF kinases and their inhibitors (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]

A Technical Guide to 3-(Difluoromethyl)-1-naphthaldehyde: Navigating a Data-Scarce Landscape

For Researchers, Scientists, and Drug Development Professionals

Initial Inquiry: 3-(Difluoromethyl)-1-naphthaldehyde CAS Number: 1261885-69-1 Chemical Name: 1-(Difluoromethyl)naphthalene-3-carboxaldehyde

Disclaimer: Extensive searches of scientific literature, patent databases, and chemical repositories have revealed a significant lack of specific technical data for 1-(Difluoromethyl)naphthalene-3-carboxaldehyde (CAS 1261885-69-1). This guide, therefore, provides a broader technical overview of difluoromethylated naphthalene derivatives, contextualizing the potential properties and synthesis of the target compound within the available scientific literature.

Introduction: The Strategic Importance of Difluoromethylated Naphthalenes in Medicinal Chemistry

The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its rigid, lipophilic structure that can be readily functionalized to interact with biological targets. Its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The difluoromethyl (CHF2) group has garnered significant attention in modern drug design. It is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[1][2] This substitution can lead to improved metabolic stability, enhanced membrane permeability, and modulated target binding affinity. The CHF2 group can act as a lipophilic hydrogen bond donor, a unique property that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][3][4] The combination of a naphthalene core with a difluoromethyl substituent, as in the case of 1-(difluoromethyl)naphthalene-3-carboxaldehyde, represents a promising, albeit underexplored, area for the development of novel therapeutics.

Physicochemical Data: A Comparative Overview

Specific experimental data for 1-(difluoromethyl)naphthalene-3-carboxaldehyde is not publicly available. For comparative purposes, the table below summarizes the known physical properties of the parent compounds, 1-naphthaldehyde and 2-naphthaldehyde. These values offer a baseline for estimating the potential characteristics of their difluoromethylated analogue.

| Property | 1-Naphthaldehyde | 2-Naphthaldehyde |

| CAS Number | 66-77-3 | 66-99-9 |

| Molecular Formula | C₁₁H₈O | C₁₁H₈O |

| Molecular Weight | 156.18 g/mol | 156.18 g/mol |

| Appearance | Pale yellow to colorless liquid | White solid |

| Melting Point | 1-2 °C[5] | 53-54 °C |

| Boiling Point | 160-161 °C at 15 mmHg[5] | - |

| Density | 1.15 g/mL at 25 °C[5] | - |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, benzene.[5] | - |

| Refractive Index | n20/D 1.652[5] | - |

General Synthesis Strategies

While a specific protocol for the synthesis of 1-(difluoromethyl)naphthalene-3-carboxaldehyde has not been identified in the literature, its synthesis can be envisioned through established methodologies for the preparation of difluoromethylated arenes and naphthaldehydes.

Introduction of the Difluoromethyl Group

Several general methods exist for the introduction of a difluoromethyl group onto an aromatic ring:

-

Deoxyfluorination of Aldehydes: A common method involves the treatment of an aromatic aldehyde with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST). However, these reagents can be hazardous and may not be compatible with all functional groups.

-

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions of (pseudo)haloarenes with a difluoromethyl source are widely used.

-

Direct C-H Difluoromethylation: More recent advances include the direct difluoromethylation of C-H bonds, often employing radical-based methods. These approaches offer a more atom-economical route.

Synthesis of the Naphthaldehyde Moiety

The naphthaldehyde core can be synthesized through various classical organic reactions, including:

-

The Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an activated aromatic ring.

-

The Sommelet Reaction: This method converts a benzylic halide to an aldehyde using hexamethylenetetramine.[6]

-

Oxidation of Methylnaphthalenes: A methyl group on the naphthalene ring can be oxidized to an aldehyde.

A plausible, though unconfirmed, synthetic route to 1-(difluoromethyl)naphthalene-3-carboxaldehyde could involve the synthesis of a suitably substituted naphthalene precursor followed by the introduction of the difluoromethyl and aldehyde functionalities.

Conceptual Experimental Workflow

Below is a generalized workflow for the synthesis of a functionalized naphthaldehyde, which could be adapted for the target molecule.

Caption: A conceptual workflow for the synthesis of 1-(difluoromethyl)naphthalene-3-carboxaldehyde.

Potential Applications and Biological Relevance

Given the established roles of the naphthalene and difluoromethyl moieties, 1-(difluoromethyl)naphthalene-3-carboxaldehyde could serve as a valuable building block in drug discovery. The aldehyde functionality is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds.

The primary interest in a molecule of this nature would be its potential as a bioisosteric analogue of a corresponding hydroxyl- or amine-containing naphthalene derivative. The diagram below illustrates this concept.

Caption: The concept of bioisosteric replacement with a difluoromethyl group.

Conclusion

1-(Difluoromethyl)naphthalene-3-carboxaldehyde represents a molecule of significant interest at the intersection of naphthalene chemistry and fluorine in medicinal chemistry. However, there is a clear and substantial gap in the publicly available scientific data for this specific compound. While its synthesis is plausible through established methods, and its potential applications in drug discovery are theoretically sound, a lack of reported experimental data prevents a more in-depth analysis. This guide serves to highlight the potential of this and similar molecules, encouraging further research into their synthesis, characterization, and biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 66-77-3 CAS MSDS (1-Naphthaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Physical and Chemical Properties of Difluoromethylated Naphthaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of difluoromethylated naphthaldehydes. These compounds are of significant interest in medicinal chemistry due to the unique electronic properties conferred by the difluoromethyl (CHF₂) group, which can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This document summarizes available quantitative data, outlines experimental protocols for their synthesis, and explores their potential biological significance.

Physicochemical Properties

The introduction of a difluoromethyl group onto the naphthalene scaffold significantly influences its physical properties. While experimental data for many specific isomers remains limited in publicly accessible literature, predictions and comparisons with related compounds allow for an estimation of their characteristics.

Table 1: Physical Properties of a Representative Difluoromethylated Naphthalene and Related Naphthaldehydes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 2-(Difluoromethyl)naphthalene | C₁₁H₈F₂ | 178.18 | 254.7 ± 25.0 (Predicted) | N/A | 1.176 ± 0.06 (Predicted) |

| 1-Naphthaldehyde | C₁₁H₈O | 156.18 | 160-162 / 18 mmHg | 0.0 - 2.5 | 1.15 |

| 4-Fluoro-1-naphthaldehyde | C₁₁H₇FO | 174.17 | N/A | 79 - 81 | N/A |

| 2-Hydroxy-1-naphthaldehyde | C₁₁H₈O₂ | 172.18 | 192 / 27 mmHg | 79 - 80 | N/A |

Data for 2-(difluoromethyl)naphthalene are predicted values. Data for other compounds are from experimental sources. N/A: Not Available.

Spectroscopic Properties

The spectroscopic signatures of difluoromethylated naphthaldehydes are key to their identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton of the difluoromethyl group (CHF₂) typically appears as a triplet due to coupling with the two fluorine atoms. Its chemical shift is expected in the range of δ 6.5-7.5 ppm. The aldehydic proton will be a singlet or a finely coupled multiplet in the downfield region, typically δ 9.5-10.5 ppm. The aromatic protons will exhibit complex splitting patterns in the range of δ 7.0-9.0 ppm, characteristic of the substituted naphthalene ring system.

¹³C NMR: The carbon of the CHF₂ group is expected to resonate as a triplet in the range of δ 110-120 ppm, with a large one-bond carbon-fluorine coupling constant (¹JCF). The aldehydic carbonyl carbon will appear significantly downfield, around δ 190-195 ppm.

Table 2: Characteristic NMR Chemical Shifts for Naphthaldehyde Moieties

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 |

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 |

| ¹³C | Carbonyl (-CHO) | 190 - 195 |

| ¹³C | Aromatic (Ar-C) | 120 - 140 |

Infrared (IR) Spectroscopy

The IR spectrum of a difluoromethylated naphthaldehyde will be dominated by a strong carbonyl (C=O) stretching band in the region of 1680-1710 cm⁻¹. The C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. The C-F stretching vibrations of the difluoromethyl group are expected to produce strong absorptions in the region of 1100-1000 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present in their characteristic regions.

Synthesis of Difluoromethylated Naphthaldehydes

The synthesis of difluoromethylated naphthaldehydes can be approached through various methods, primarily involving the introduction of the difluoromethyl group onto a pre-existing naphthaldehyde scaffold or the formylation of a difluoromethylated naphthalene. A common and effective method for the difluoromethylation of aromatic aldehydes involves the use of (difluoromethyl)trimethylsilane (TMSCF₂H).

Experimental Protocol: Difluoromethylation of 1-Naphthaldehyde using TMSCF₂H

This protocol is adapted from general procedures for the difluoromethylation of aromatic aldehydes and serves as a representative example.

Reaction Scheme:

Caption: General workflow for the synthesis of a difluoromethylated naphthaldehyde.

Materials:

-

1-Naphthaldehyde

-

(Difluoromethyl)trimethylsilane (TMSCF₂H)

-

Initiator (e.g., a fluoride source like tetrabutylammonium fluoride (TBAF) or a Lewis base)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-naphthaldehyde (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at an appropriate temperature (e.g., 0 °C or -78 °C), add the initiator (e.g., TBAF, 1.0 M in THF, 0.1 mL, 0.1 mmol).

-

Slowly add (difluoromethyl)trimethylsilane (TMSCF₂H) (1.5 mmol) to the reaction mixture.

-

Stir the reaction mixture at the same temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated naphthaldehyde.

Chemical Reactivity and Applications

The aldehyde functional group in difluoromethylated naphthaldehydes undergoes typical reactions of aromatic aldehydes, such as oxidation to carboxylic acids, reduction to alcohols, and formation of imines and other derivatives. The presence of the electron-withdrawing difluoromethyl group can influence the reactivity of both the aldehyde and the naphthalene ring.

Difluoromethylated compounds are highly valued in drug discovery. The CHF₂ group is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding while increasing the molecule's overall lipophilicity.[1] This can lead to improved cell membrane permeability and metabolic stability.

Biological Significance and Potential Applications

While specific biological data for difluoromethylated naphthaldehydes is sparse, related naphthalene derivatives have shown a wide range of biological activities, including anti-inflammatory and anticancer properties. For instance, certain naphthalene-based diarylamides containing a difluoromethoxy group have demonstrated potent inhibitory activity against Raf kinases, which are implicated in melanoma.[1] This suggests that difluoromethylated naphthaldehydes could serve as valuable scaffolds for the development of novel therapeutic agents.

The potential mechanism of action for such compounds could involve the inhibition of specific enzymes or the disruption of protein-protein interactions within signaling pathways crucial for disease progression. For example, in cancer, this could involve pathways related to cell proliferation and survival.

Caption: Hypothetical inhibition of a cancer-related signaling pathway.

This guide provides a foundational understanding of difluoromethylated naphthaldehydes for researchers and professionals in drug development. Further experimental work is necessary to fully elucidate the properties and therapeutic potential of specific isomers.

References

Spectroscopic and Synthetic Profile of 3-(Difluoromethyl)-1-naphthaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for 3-(Difluoromethyl)-1-naphthaldehyde, a novel compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of direct experimental data in the current scientific literature, this document leverages data from structurally analogous compounds to forecast its spectral characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of related compounds, including 1-(difluoromethyl)naphthalene, 2-(difluoromethyl)naphthalene, and various substituted 1-naphthaldehydes.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.2 - 10.4 | s | - | H-C(O) |

| ~9.2 - 9.4 | d | ~8.5 | H-8 |

| ~8.2 - 8.4 | d | ~8.0 | H-2 |

| ~8.0 - 8.2 | d | ~8.0 | H-5 |

| ~7.8 - 8.0 | m | - | H-4 |

| ~7.6 - 7.8 | m | - | H-6, H-7 |

| ~6.8 - 7.2 | t | ~56.0 | H-C(F₂) |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~192 - 194 | t | ~3-5 | C=O |

| ~136 - 138 | s | - | C-1 |

| ~134 - 136 | s | - | C-8a |

| ~132 - 134 | t | ~20-25 | C-3 |

| ~131 - 133 | d | - | C-5 |

| ~130 - 132 | d | - | C-7 |

| ~128 - 130 | d | - | C-4 |

| ~127 - 129 | d | - | C-6 |

| ~125 - 127 | d | - | C-2 |

| ~124 - 126 | s | - | C-4a |

| ~115 - 117 | t | ~240-250 | CHF₂ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~-110 to -115 | d | ~56.0 | CHF₂ |

Solvent: CDCl₃. Reference: CFCl₃ at 0.00 ppm.

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2860, ~2760 | Weak | Aldehyde C-H stretch |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1510 | Medium | Aromatic C=C stretch |

| ~1100-1000 | Strong | C-F stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| ~206 | High | [M]⁺ |

| ~205 | Moderate | [M-H]⁺ |

| ~177 | Moderate | [M-CHO]⁺ |

| ~155 | High | [M-CHF₂]⁺ |

| ~127 | High | [Naphthalene]⁺ |

Ionization method: Electron Ionization (EI).

Proposed Synthetic Protocol

A plausible synthetic route to this compound involves the difluoromethylation of a suitable precursor, such as 3-bromo-1-naphthaldehyde.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Methodology:

-

Materials: 3-Bromo-1-naphthaldehyde, a suitable difluoromethylating agent (e.g., (Difluoromethyl)trimethylsilane - TMSCF₂H), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), a base (e.g., potassium carbonate), and an anhydrous solvent (e.g., N,N-Dimethylformamide - DMF).

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1-naphthaldehyde, the palladium catalyst, the ligand, and the base.

-

Reagent Addition: Add the anhydrous solvent, followed by the slow addition of the difluoromethylating agent at room temperature.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

-

Characterization: The purified product would then be characterized by NMR, IR, and MS to confirm its structure, with expected data aligning with the predictions in Tables 1-5.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the synthesized compound.

Caption: Workflow for spectroscopic characterization.

This technical guide provides a foundational resource for the scientific community, offering predicted data and a viable synthetic strategy to facilitate further research and development of this compound. As experimental data becomes available, this guide can be updated to reflect empirical findings.

An In-Depth Technical Guide to the Theoretical Molecular Structure and Conformation of 3-(Difluoromethyl)-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed theoretical examination of the molecular structure and conformational preferences of 3-(Difluoromethyl)-1-naphthaldehyde. In the absence of direct experimental data for this specific molecule, this document leverages established principles of computational chemistry and conformational analysis of analogous structures, such as 1-naphthaldehyde and fluorinated aromatic compounds. The guide outlines the probable geometric parameters, predicts the most stable conformers, and details a comprehensive computational workflow for researchers seeking to perform a thorough analysis.

Introduction: Predicted Molecular Structure

This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, substituted with a formyl (aldehyde) group at the 1-position and a difluoromethyl group at the 3-position. The core of the molecule is the rigid naphthalene ring system. The conformational flexibility arises from the rotation of the two substituent groups around their single bonds connecting to the naphthalene ring.

The key rotational degrees of freedom are:

-

The dihedral angle involving the aldehyde group (O=C-C1-C2).

-

The dihedral angle involving the difluoromethyl group (H-C-C3-C2).

The interplay of steric hindrance and electronic effects between these groups and the naphthalene core will dictate the molecule's preferred three-dimensional shape.

Theoretical Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the aldehyde and difluoromethyl groups relative to the naphthalene ring.

Aldehyde Group Conformation

For 1-naphthaldehyde, two primary planar conformers are possible due to the rotation around the C1-CHO bond:

-

cis-conformer: The C=O bond is oriented towards the C8 position of the naphthalene ring.

-

trans-conformer: The C=O bond is oriented away from the C8 position.

Studies on 1-naphthaldehyde and related compounds suggest that steric hindrance between the aldehyde's oxygen atom and the hydrogen atom at the C8 position can influence the relative stability of these conformers.

Difluoromethyl Group Conformation

The difluoromethyl group (-CHF₂) also possesses rotational freedom. The orientation of the C-H bond and the two C-F bonds relative to the naphthalene ring will impact the overall molecular conformation. The relatively large size of the fluorine atoms will likely lead to a preferred orientation that minimizes steric clashes with the adjacent hydrogen atom at the C4 position.

Predicted Stable Conformations

The most stable conformer of this compound will be the one that minimizes intramolecular steric and electronic repulsions. It is hypothesized that the aldehyde group will adopt a conformation that reduces interaction with the peri-hydrogen at the C8 position. The difluoromethyl group will likely rotate to a staggered conformation relative to the substituents on the naphthalene ring to minimize steric strain. Computational modeling is essential to accurately determine the global minimum energy structure.

Proposed Experimental and Computational Protocols

For researchers aiming to definitively determine the molecular structure and conformation of this compound, a combined experimental and computational approach is recommended.

Synthesis and Purification

A potential synthetic route could involve the difluoromethylation of a suitable 3-substituted-1-naphthaldehyde precursor. General methods for introducing a difluoromethyl group often utilize reagents like sodium chlorodifluoroacetate or other difluorocarbene sources.[1] The crude product would require purification, likely via column chromatography, to isolate the desired compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be crucial for confirming the chemical structure. Nuclear Overhauser Effect (NOE) experiments could provide insights into the spatial proximity of different protons, helping to elucidate the preferred conformation in solution.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the aromatic C-H, C=O (aldehyde), and C-F bonds.

X-ray Crystallography

If a suitable single crystal can be obtained, X-ray crystallography would provide the most definitive information about the solid-state molecular structure and conformation, including precise bond lengths, bond angles, and dihedral angles.

Computational Modeling Workflow

A robust computational workflow is necessary to explore the potential energy surface and identify stable conformers.

Caption: A typical computational workflow for conformational analysis.

Detailed Steps for Computational Analysis:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers. This is often done using computationally inexpensive methods like molecular mechanics.

-

DFT Geometry Optimization: The geometries of the identified conformers are then optimized using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

High-Level Single-Point Energy Calculations: For the most stable conformers, more accurate single-point energy calculations can be performed using a higher level of theory or a larger basis set to refine the relative energy differences.

-

Boltzmann Averaging: The properties of the individual conformers are averaged based on their Boltzmann populations at a given temperature to predict observable properties.

-

NMR Spectra Prediction: The NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the predicted conformational populations.

Quantitative Data (Theoretical Predictions)

As no experimental data is available, the following table presents a hypothetical summary of data that would be generated from the computational workflow described above for the two most likely stable conformers.

| Parameter | Conformer A (Predicted Global Minimum) | Conformer B (Low-Energy Local Minimum) |

| Relative Energy (kcal/mol) | 0.00 | 1.5 - 3.0 |

| Boltzmann Population (298K) | > 90% | < 10% |

| Key Dihedral Angles (°) | ||

| O=C-C1-C2 | ~180 (trans) | ~0 (cis) |

| H-C(F₂)-C3-C4 | ~60 (staggered) | ~60 (staggered) |

| Calculated Dipole Moment (D) | 2.0 - 3.0 | 2.5 - 3.5 |

Logical Relationships in Conformational Stability

The stability of the conformers is governed by a balance of several factors.

Caption: Factors influencing conformational stability.

-

Steric Hindrance: Repulsive interactions between bulky groups favor conformations that maximize the distance between them. This will be a key factor for both the aldehyde and difluoromethyl groups.

-

Electronic Effects: Dipole-dipole interactions between the polar C=O and C-F bonds can influence the preferred orientation. Hyperconjugation between the C-F bonds and the aromatic system may also play a role.

-

Intramolecular Hydrogen Bonding: A weak C-H···O or C-H···F hydrogen bond might be possible in certain conformations, which could provide additional stabilization.

Conclusion

While experimental data for this compound is currently unavailable in the scientific literature, this guide provides a robust theoretical framework for understanding its molecular structure and conformation. The conformational landscape is likely dominated by the rotational positions of the aldehyde and difluoromethyl groups, with steric effects playing a primary role in determining the most stable geometry. The detailed computational workflow presented here offers a clear path for researchers to rigorously investigate this molecule and predict its properties. Such studies are fundamental in the fields of medicinal chemistry and materials science, where molecular conformation dictates biological activity and physical properties.

References

A Technical Guide to the Reactivity of the Aromatic Difluoromethyl Group

For Researchers, Scientists, and Drug Development Professionals

The introduction of a difluoromethyl (CF2H) group to an aromatic ring can significantly alter a molecule's physicochemical and biological properties. This functionality is often sought after in medicinal chemistry and materials science due to its unique characteristics as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol groups.[1][2] This guide provides an in-depth exploration of the reactivity of the difluoromethyl group on an aromatic ring, summarizing key transformations, providing experimental insights, and presenting quantitative data to inform synthetic strategies.

Nucleophilic Reactivity of the Difluoromethyl Group

The hydrogen atom of the Ar-CF2H group is acidic and can be deprotonated to form a difluoromethyl anion, which acts as a potent nucleophile. This reactivity is central to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Deprotonation and Subsequent Functionalization

Direct deprotonation of the difluoromethyl group, typically with a strong base, generates a nucleophilic carbanion that can react with a range of electrophiles.[3] The choice of base and reaction conditions is critical to avoid side reactions.

A combination of a Brønsted superbase and a weak Lewis acid can enable the deprotonation of Ar–CF2H groups and the capture of the reactive Ar–CF2– fragments.[4] This approach provides access to isolable and reactive Ar–CF2– synthons that can react with a broad array of electrophiles at room temperature.[4]

Experimental Protocol: Deprotonation of 3-(Difluoromethyl)pyridine and Trapping with an Electrophile [3]

-

Materials: 3-(Difluoromethyl)pyridine, a lithiated base (e.g., n-BuLi), an electrophile (e.g., an aldehyde, ketone, or alkyl halide), and anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 3-(difluoromethyl)pyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of the lithiated base in a suitable solvent to the reaction mixture.

-

Stir the mixture at the low temperature for a specified time to allow for complete deprotonation.

-

Add the electrophile to the reaction mixture and allow the reaction to proceed, often with gradual warming to room temperature.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product using an appropriate technique, such as column chromatography.

-

The following diagram illustrates the general workflow for the deprotonative functionalization of an aromatic difluoromethyl group.

Caption: General workflow for deprotonative functionalization.

Nucleophilic Substitution Reactions

While direct nucleophilic substitution at the difluoromethyl carbon is not as common, difluoromethyl phenyl sulfone can be used to generate a difluoromethyl anion that participates in SN2 reactions with primary alkyl halides.[5]

Quantitative Data on Nucleophilic Substitution of (Benzenesulfonyl)difluoromethide [5]

| Electrophile (Alkyl Halide) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| n-Butyl iodide | NaH | DMF | 25 | 2 | 85 |

| n-Octyl bromide | K2CO3 | DMF | 80 | 12 | 78 |

| Benzyl bromide | Cs2CO3 | CH3CN | 60 | 6 | 92 |

Radical Reactivity of the Difluoromethyl Group

The difluoromethyl group can participate in radical reactions, typically initiated by photoredox catalysis or other radical initiation methods.[1][6] The difluoromethyl radical (•CF2H) can then engage in various transformations, including C-H functionalization of arenes and heteroarenes.[1][7]

Visible-light-photocatalyzed difluoromethylation reactions can be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions.[1][8]

C-H Difluoromethylation

Direct C-H difluoromethylation of aromatic compounds is a powerful strategy for installing the CF2H group.[7] This often involves the generation of the difluoromethyl radical, which then adds to the aromatic ring.[1][7]

The following diagram illustrates a general photocatalytic cycle for C-H difluoromethylation.

Caption: General photocatalytic C-H difluoromethylation.

Experimental Protocol: Photocatalytic Difluoromethylation of Coumarins [1]

-

Materials: Coumarin substrate, NaSO2CF2H, Eosin Y as the photocatalyst, and dimethyl sulfoxide (DMSO) as the solvent.

-

Procedure:

-

In a reaction vessel, combine the coumarin (0.3 mmol), NaSO2CF2H (3 equivalents), and Eosin Y.

-

Add DMSO as the solvent.

-

Irradiate the mixture with a blue LED light source at room temperature under an air atmosphere.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the residue by column chromatography.

-

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides a versatile platform for the formation of C(sp2)–CF2H bonds.[7][9] Copper, palladium, and nickel are commonly employed metals for these transformations.[7][9] These reactions typically involve the cross-coupling of a difluoromethyl source with an aryl halide or an arylboron reagent.[9]

Four main modes of catalytic difluoroalkylation have been demonstrated: nucleophilic difluoroalkylation, electrophilic difluoroalkylation, radical difluoroalkylation, and metal-difluorocarbene coupling.[9]

Copper-Mediated C(sp2)–CF2H Bond Formation

Copper-catalyzed difluoromethylation is a widely studied area.[7] These reactions can proceed through various mechanisms, including those involving a Cu(III) intermediate.[7]

Quantitative Data on Copper-Catalyzed Difluoromethylation of Aryl Iodides

| Aryl Iodide | Difluoromethyl Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Iodoanisole | TMSCF2H | 1,10-Phenanthroline | CsF | DMF | 100 | 85 | [10] |

| 1-Iodonaphthalene | nBu3SnCF2H | None | None | NMP | 80 | 76 | [10] |

| 4-Iodobenzonitrile | TMSCF2H | Neocuproine | K2CO3 | DMA | 120 | 68 | [10] |

The following diagram illustrates a plausible catalytic cycle for a copper-catalyzed cross-coupling reaction to form an Ar-CF2H bond.

Caption: Simplified catalytic cycle for Cu-catalyzed difluoromethylation.

Electrophilic Difluoromethylation

While less common than nucleophilic and radical approaches, electrophilic difluoromethylating reagents have been developed. These reagents can directly functionalize electron-rich aromatic and heteroaromatic compounds.[11]

A notable example is the development of a bench-stable electrophilic (phenylsulfonyl)difluoromethylating reagent that allows for the functionalization of various compounds under mild, transition-metal-free conditions.[11]

Quantitative Data on Electrophilic (Phenylsulfonyl)difluoromethylation of Arenes [11]

| Arene | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Anisole | PhSO2CF2-Reagent I | CH2Cl2 | 25 | 16 | 82 |

| N,N-Dimethylaniline | PhSO2CF2-Reagent I | CH2Cl2 | 25 | 2 | 95 |

| Pyrrole | PhSO2CF2-Reagent I | CH2Cl2 | 25 | 1 | 75 |

Conclusion

The difluoromethyl group on an aromatic ring exhibits diverse reactivity, enabling a wide range of chemical transformations. From nucleophilic functionalization via deprotonation to radical C-H activation and transition-metal-catalyzed cross-coupling, chemists have a growing toolbox to introduce and manipulate this important functional group. The choice of reaction conditions and reagents is paramount in controlling the outcome and achieving high yields. The methodologies outlined in this guide, supported by quantitative data and experimental protocols, provide a solid foundation for researchers and drug development professionals to harness the unique properties of difluoromethylated arenes in their synthetic endeavors.

References

- 1. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2005097739A2 - Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]

- 6. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 11. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04737J [pubs.rsc.org]

The Emerging Potential of 3-(Difluoromethyl)-1-naphthaldehyde in Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide explores the promising, yet largely untapped, potential of 3-(Difluoromethyl)-1-naphthaldehyde in the landscape of modern medicinal chemistry. While direct research on this specific molecule is nascent, a comprehensive analysis of its constituent moieties—the naphthalene core and the difluoromethyl group—provides a strong rationale for its investigation as a versatile scaffold for drug discovery. This document serves as a resource for researchers, scientists, and drug development professionals, outlining potential therapeutic applications, relevant experimental protocols, and the underlying chemical principles that position this compound as a molecule of significant interest.

Introduction: A Molecule of Designed Potential

The strategic combination of a naphthaldehyde framework with a difluoromethyl substituent presents a unique opportunity in drug design. The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and is known to be a versatile platform for generating compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] The aldehyde functional group at the 1-position provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries.

Concurrently, the introduction of a difluoromethyl (CF₂H) group at the 3-position is a strategic decision rooted in modern medicinal chemistry principles. The CF₂H group is recognized as a valuable modulator of physicochemical and biological properties. It can serve as a bioisostere of hydroxyl (OH), thiol (SH), or amine (NH₂) groups, potentially mimicking key interactions with biological targets.[6][7] Furthermore, it often enhances metabolic stability, increases lipophilicity, and can act as a lipophilic hydrogen bond donor, thereby improving membrane permeability and target engagement.[6][8]

This guide will synthesize these individual attributes to forecast the potential therapeutic avenues for derivatives of this compound.

Physicochemical Properties and Synthetic Strategy

The difluoromethyl group is expected to significantly influence the electronic and steric properties of the naphthaldehyde core. It acts as a weak hydrogen bond donor and can alter the acidity of nearby protons.[6] The increased lipophilicity imparted by the CF₂H group can enhance the compound's ability to cross cellular membranes, a crucial factor for reaching intracellular targets.

Hypothetical Synthetic Workflow:

A plausible synthetic route to this compound could involve the difluoromethylation of a suitable naphthalene precursor. Modern synthetic methods, such as visible-light-driven photocatalysis, have emerged for the efficient introduction of the CF₂H moiety onto aromatic rings.[7]

Figure 1. A conceptual workflow for the synthesis of this compound.

Potential Therapeutic Applications and Supporting Data

Based on the extensive bioactivity profile of naphthaldehyde and naphthalene derivatives, several key therapeutic areas are proposed for the investigation of this compound and its analogues.

Anticancer Activity

Naphthalene-based compounds, including chalcones derived from 1-naphthaldehyde, have demonstrated significant antiproliferative activity against various cancer cell lines.[3][9][10] The mechanism often involves the inhibition of critical cellular processes like tubulin polymerization or the modulation of key signaling pathways.[9][11] The introduction of the CF₂H group could enhance cytotoxicity and improve the pharmacokinetic profile.

Table 1: Representative Anticancer Activity of Naphthaldehyde Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Naphthalene-Chalcone Derivative | MCF-7 (Breast Cancer) | 0.51 - 222.72 | [10][11] |

| Naphthalene-Chalcone Derivative | A549 (Lung Cancer) | 0.33 | [11] |

| Naphthalene-1,4-dione Analogue | Cancer Cells | ~1.0 - 6.4 | [3] |

| 1,8-Naphthalimide Derivative | A549 (Lung Cancer) | ~3.0 |[12] |

Antimicrobial Activity

The naphthalene core is a key feature in several antimicrobial agents.[2][13] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][6][14] The aldehyde functionality can be converted into Schiff bases or other heterocyclic systems, which are known to possess potent antimicrobial properties.[6] The lipophilicity-enhancing CF₂H group could improve penetration through microbial cell walls.

Table 2: Representative Antimicrobial Activity of Naphthalene Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Naphthalenylmethylen Hydrazine | MRSA | 6.25 | [14] |

| Naphthalene-Azole Derivative | Candida species | (Potent Activity) | [2] |

| Naphthofuran Derivative | Various Bacteria & Fungi | (Significant Activity) |[13] |

Anti-inflammatory and Neuroprotective Effects

Naphthalene derivatives have been investigated for their anti-inflammatory and neuroprotective potential.[4][5][15][16] Some compounds have shown potent inhibition of inflammatory mediators, while others exhibit neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[16][17] The ability of the CF₂H group to act as a hydrogen bond donor could facilitate interactions with enzymes involved in these pathways, such as cyclooxygenases or cholinesterases.[18]

Table 3: Representative Anti-inflammatory and Neuroprotective Activity of Naphthalene Derivatives

| Compound Class | Biological Target/Model | Activity/IC₅₀ | Reference |

|---|---|---|---|

| Naphthol Derivative (TAC) | L-type Ca²⁺ current | IC₅₀ = 0.8 µM | [4] |

| Amino Naphthalene Derivative | Carrageenan-induced edema | Potent anti-inflammatory | [5][15] |

| Aminoalkylated Naphthalene Chalcone | Acetylcholinesterase (AChE) | IC₅₀ = 0.11 - 5.34 nM | [19] |

| Naphthalene Derivative | Acetylcholinesterase (AChE) | IC₅₀ = 12.53 µM | [18] |

| Naphtha[1,2-d]thiazol-2-amine | Haloperidol-induced catalepsy | Significant reduction |[16] |

Proposed Investigational Pathways

To explore the medicinal chemistry potential of this compound, a structured investigational workflow is proposed. This involves the synthesis of a focused library of derivatives, followed by a cascade of biological screenings.

Figure 2. A proposed workflow for the discovery and development of drugs derived from the title compound.

Detailed Experimental Protocols

To facilitate the investigation of this compound and its derivatives, the following are representative, standardized protocols for key biological assays.

Protocol: Cell Viability (MTT) Assay for Anticancer Screening

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][20][21]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[20][21]

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[20][22]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1][23]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[24]

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Dilute the standardized inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[24] Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[23]

Protocol: General Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of compounds against a specific enzyme.[25][26][27]

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the purified enzyme, the specific substrate, and the test inhibitor at various concentrations.

-

Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the test inhibitor. Allow them to pre-incubate for a specified time (e.g., 10-15 minutes) at the optimal temperature to allow for binding.[25]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Kinetic Measurement: Immediately measure the rate of product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

-

Data Analysis: Plot the reaction rate against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Conclusion and Future Directions

The composite profile of this compound, derived from the established medicinal value of its core components, strongly suggests its utility as a foundational structure for the development of novel therapeutic agents. The strategic placement of the difluoromethyl group offers a modern approach to optimizing drug-like properties, while the reactive naphthaldehyde moiety provides a gateway to extensive chemical diversification. Future research should focus on the efficient synthesis of this molecule and its derivatives, followed by systematic screening across anticancer, antimicrobial, and anti-inflammatory assays. Such efforts are poised to unlock new avenues in drug discovery and underscore the power of rational design in medicinal chemistry.

References

- 1. woah.org [woah.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective effect of naphtha[1,2-d]thiazol-2-amine in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. superchemistryclasses.com [superchemistryclasses.com]

- 26. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Enzymatic Assay of Trypsin Inhibition [protocols.io]

The Synthesis and Significance of Difluoromethylated Aromatic Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a unique position. Its ability to act as a lipophilic hydrogen bond donor allows it to serve as a bioisostere for common functional groups such as hydroxyls, thiols, and amines. This mimicry can lead to enhanced metabolic stability, improved membrane permeability, and modulated binding affinity of drug candidates. Difluoromethylated aromatic aldehydes are valuable intermediates in the synthesis of a wide array of biologically active compounds, from antifungal agents to enzyme inhibitors. This technical guide provides a comprehensive review of the synthesis of these important building blocks, with a focus on quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Synthetic Methodologies and Quantitative Data

The introduction of a difluoromethyl group onto an aromatic aldehyde can be achieved through several synthetic strategies. The most common approaches involve the nucleophilic difluoromethylation of the aldehyde carbonyl group to form a difluoromethyl alcohol, which can then be further manipulated, or the direct deoxofluorination of the aldehyde.

Nucleophilic Difluoromethylation of Aromatic Aldehydes

One of the most well-established methods for the synthesis of α,α-difluoromethyl aromatic alcohols is the nucleophilic addition of a difluoromethyl anion equivalent to an aromatic aldehyde. A notable example is the enantioselective difluoromethylation using reagents like (phenylsulfonyl)difluoromethyltrimethylsilane (Me₃SiCF₂SO₂Ph) or difluoromethyl phenyl sulfone (PhSO₂CF₂H).[1] The reaction is often catalyzed by chiral quaternary ammonium salts derived from cinchona alkaloids, enabling the production of enantioenriched products.

Below are tabulated results from the enantioselective nucleophilic difluoromethylation of various aromatic aldehydes using PhSO₂CF₂H, catalyzed by a chiral quaternary ammonium salt.[1]

| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 10 | 12 | 95 | 45 (S) |

| 2 | 2-Chlorobenzaldehyde | 10 | 24 | 91 | 64 (S) |

| 3 | 3-Chlorobenzaldehyde | 10 | 24 | 93 | 41 (S) |

| 4 | 4-Chlorobenzaldehyde | 10 | 12 | 96 | 35 (S) |

| 5 | 2-Bromobenzaldehyde | 10 | 24 | 89 | 62 (S) |

| 6 | 4-Bromobenzaldehyde | 10 | 12 | 95 | 33 (S) |

| 7 | 4-Methoxybenzaldehyde | 10 | 12 | 94 | 25 (R) |

| 8 | 2-Naphthaldehyde | 10 | 12 | 92 | 28 (S) |

| 9 | 3-Bromobenzaldehyde | 10 | 24 | 94 | 43 (S) |

| 10 | 4-(Trifluoromethyl)benzaldehyde | 10 | 12 | 96 | 28 (S) |

Deoxofluorination of Aromatic Aldehydes

Direct deoxofluorination of the aldehyde functional group offers a more direct route to the difluoromethyl arene. Modern fluorinating reagents, such as XtalFluor-E, have enabled this transformation to be carried out under mild, room temperature conditions, often without the need for a solvent.[2]

The following table summarizes the yields for the deoxofluorination of various aromatic aldehydes with XtalFluor-E.[2]

| Entry | Aldehyde | Time (h) | Yield (%) |

| 1 | 4-Bromobenzaldehyde | 18 | 87 |

| 2 | 4-Iodobenzaldehyde | 18 | 69 |

| 3 | 4-Nitrobenzaldehyde | 18 | 83 |

| 4 | 4-Cyanobenzaldehyde | 18 | 85 |

| 5 | 4-Chlorobenzaldehyde | 18 | 71 |

| 6 | 4-Fluorobenzaldehyde | 18 | 55 |

| 7 | 3-Bromobenzaldehyde | 18 | 82 |

| 8 | Methyl 4-formylbenzoate | 18 | 84 |

| 9 | 2-Naphthaldehyde | 18 | 68 |

| 10 | 4-Phenylbenzaldehyde | 18 | 78 |

Experimental Protocols

General Procedure for Enantioselective Nucleophilic Difluoromethylation of Aromatic Aldehydes with PhSO₂CF₂H[1]

To a solution of the aromatic aldehyde (0.25 mmol, 1.0 equiv) and the chiral quaternary ammonium salt catalyst (10 mol%) in toluene (1.5 mL) was added powdered KOH (0.5 mmol, 2.0 equiv) and PhSO₂CF₂H (0.3 mmol, 1.2 equiv). The reaction mixture was stirred at the specified temperature and for the time indicated in the table above. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired α,α-difluoromethyl aromatic alcohol. The enantiomeric excess was determined by HPLC analysis using a chiral column.

General Procedure for Deoxofluorination of Aromatic Aldehydes with XtalFluor-E[2]

To a dried, argon-flushed polytetrafluoroethylene (PTFE) conical tube were added the aromatic aldehyde (1.0 mmol), Et₃N·3HF (0.49 mL, 3.0 mmol, 3 equiv), and XtalFluor-E (343.5 mg, 1.5 mmol, 1.5 equiv). The mixture was stirred for 18 hours at room temperature under an argon atmosphere. After the reaction was complete, the mixture was diluted with CH₂Cl₂ and quenched with saturated aqueous NaHCO₃. The layers were separated, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography to give the difluoromethylated arene.

Visualizing the Pathways

To better understand the transformations described, the following diagrams illustrate the key reaction pathways.

References

- 1. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Safety and Handling of 3-(Difluoromethyl)-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-(Difluoromethyl)-1-naphthaldehyde was found in a comprehensive search of available literature and supplier databases. The following guide has been compiled from data on structurally analogous compounds, including 1-(difluoromethyl)naphthalene, 1-naphthaldehyde, and other related aromatic aldehydes. This information should be used as a preliminary guide for risk assessment and handling. It is imperative to conduct a thorough risk assessment and to handle this compound with extreme caution in a controlled laboratory setting.

Chemical and Physical Properties

| Property | Estimated Value | Source/Analogy |

| Molecular Formula | C₁₂H₈F₂O | - |

| Molecular Weight | 206.19 g/mol | - |

| Appearance | Likely a liquid or low-melting solid, colorless to yellow/brown | Analogy with 1-naphthaldehyde (liquid)[1][2][3] and other aromatic aldehydes. |

| Odor | Likely pungent | Analogy with 1-naphthaldehyde (pungent odor)[1][3] |

| Boiling Point | > 160-161 °C at 15 mmHg | Analogy with 1-naphthaldehyde[1][2] |

| Melting Point | Likely low | Analogy with 1-naphthaldehyde (1-2 °C)[1][2] |

| Flash Point | > 110 °C | Analogy with 1-naphthaldehyde[1] |

| Density | ~1.2 - 1.3 g/mL | Analogy with 1-naphthaldehyde (1.150 g/mL)[1][2] and fluorinated aromatics. |

| Solubility | Likely insoluble in water, soluble in organic solvents. | General property of aromatic aldehydes. |

Hazard Identification and Safety Precautions

Based on the hazard information for 1-(difluoromethyl)naphthalene and 1-naphthaldehyde, this compound should be considered a hazardous substance.

Potential Hazards:

-

Skin Irritation (H315): Likely to cause skin irritation upon contact.[4]

-

Serious Eye Damage (H318): Risk of serious eye damage.[4]

-

Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[4]

-

Harmful if Swallowed: Analogy with 1-naphthaldehyde suggests it may be harmful if ingested.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P310: Immediately call a POISON CENTER or doctor/physician.[4]

Toxicological Information Summary: No specific toxicological data for this compound is available. However, naphthalene and its metabolites, such as 1-naphthol and naphthoquinones, are known to be toxic.[5][6] The toxicity of naphthalene is associated with the formation of these metabolites.[5] Therefore, it is prudent to assume that this compound and its potential metabolites could also exhibit toxicity.

Experimental Protocols

General Handling and Storage

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Spill and Waste Disposal

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a suitable container for disposal.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Hypothetical Synthesis Protocol

Reaction: Introduction of a difluoromethyl group onto a naphthaldehyde precursor.

Reagents and Equipment:

-

3-Bromo-1-naphthaldehyde (or other suitable precursor)

-

A difluoromethylating agent (e.g., (difluoromethyl)trimethylsilane (TMSCF₂H) with a fluoride source, or a palladium catalyst with a difluoromethyl source)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Chromatography equipment for purification (e.g., silica gel)

Procedure (General Outline):

-

Set up a dry, inert-atmosphere reaction flask containing the starting material (e.g., 3-Bromo-1-naphthaldehyde) and a suitable catalyst in an anhydrous solvent.

-

Slowly add the difluoromethylating agent to the reaction mixture at a controlled temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction carefully.

-

Perform an aqueous workup to remove inorganic byproducts.

-

Extract the product into a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.

Note: The specific reaction conditions (temperature, reaction time, stoichiometry) would need to be optimized.

Visualizations

General Laboratory Workflow for Handling Hazardous Chemicals

Caption: General workflow for handling potentially hazardous chemicals.

Logical Relationship of Safety Information

Caption: Logical relationship of inferred safety data for the target compound.

References

- 1. fishersci.com [fishersci.com]

- 2. 1-ナフトアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 53731-26-3|1-(Difluoromethyl)naphthalene|BLD Pharm [bldpharm.com]

- 5. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]